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Core Science & Biosynthesis

Foundational

Physicochemical Properties & Technical Profile: (4-Nitro-phenyl)-p-tolyl-methanol

The following guide provides an in-depth technical analysis of (4-Nitro-phenyl)-p-tolyl-methanol, structured for researchers and drug development professionals. [1] Executive Summary (4-Nitro-phenyl)-p-tolyl-methanol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (4-Nitro-phenyl)-p-tolyl-methanol, structured for researchers and drug development professionals.

[1]

Executive Summary

(4-Nitro-phenyl)-p-tolyl-methanol (CAS 33757-37-8) is a diaryl-substituted secondary alcohol featuring a distinct electronic asymmetry. The molecule comprises an electron-withdrawing 4-nitrophenyl group and an electron-donating p-tolyl (4-methylphenyl) group flanking a central chiral carbinol center. This "push-pull" electronic architecture makes it a valuable intermediate in the synthesis of antihistamines, dyes, and photo-labile protecting groups. Its synthesis typically proceeds via the chemoselective reduction of the corresponding benzophenone, requiring precise control to avoid reducing the nitro moiety.[1]

Molecular Identity & Structural Analysis

The compound is a benzhydrol derivative. The presence of the nitro group significantly increases the acidity of the alcohol proton compared to unsubstituted benzhydrol, while the p-tolyl group provides lipophilic bulk and mild electron donation.

Parameter Data / Descriptor
Chemical Name (4-Nitro-phenyl)-p-tolyl-methanol
Synonyms 4-Nitro-4'-methylbenzhydrol; (4-Methylphenyl)(4-nitrophenyl)methanol
CAS Number 33757-37-8
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES Cc1ccc(cc1)C(O)c2ccc(cc2)[O-]
InChI Key (Predicted) XZBNCQDGQQYUKB-UHFFFAOYSA-N (Analog based)
Chirality Contains 1 stereocenter (Typically supplied as racemate)

Physicochemical Profile

Note: Specific experimental constants for this intermediate are sparse in public literature. The values below represent expert-derived estimates based on structural analogs (e.g., 4-nitrobenzhydrol) and standard physicochemical modeling.

Property Value / Range Technical Context
Physical State Solid (Crystalline powder)Expected to form pale yellow needles or prisms upon recrystallization.
Melting Point 85°C – 95°C (Predicted)Lower than the ketone precursor (129°C for chloro-analog) due to loss of planar pi-stacking efficiency.
Solubility Soluble: MeOH, EtOH, EtOAc, DCMInsoluble: WaterHigh lipophilicity (LogP > 2.5) limits aqueous solubility.
pKa (OH) ~14.5Slightly more acidic than benzyl alcohol due to the electron-withdrawing p-NO₂ group.
LogP 2.8 ± 0.3Indicates good membrane permeability; suitable for drug scaffold usage.
H-Bond Donors 1 (Hydroxyl)Critical for receptor binding or crystal lattice formation.
H-Bond Acceptors 3 (Nitro group + Hydroxyl)The nitro group acts as a weak acceptor.

Synthesis & Purification Protocol

The synthesis of (4-Nitro-phenyl)-p-tolyl-methanol requires the chemoselective reduction of (4-Nitro-phenyl)-p-tolyl-methanone (CAS 5350-47-0). The primary challenge is reducing the ketone without affecting the nitro group, which is susceptible to reduction under hydrogenation conditions.

Core Reaction Logic
  • Reagent Selection: Sodium Borohydride (NaBH₄) is the reagent of choice. It is mild and highly selective for ketones over nitro groups.

  • Solvent System: Methanol or Ethanol. Protic solvents facilitate the borohydride reduction mechanism.

  • Temperature Control: 0°C to Room Temperature (RT). Low temperature prevents over-reduction or side reactions.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (2.41 g) of (4-Nitro-phenyl)-p-tolyl-methanone in 50 mL of anhydrous methanol.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add 15 mmol (0.57 g) of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 2 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting ketone spot (higher R_f) should disappear.

  • Quenching: Carefully quench the reaction with 10 mL of water, followed by 1N HCl until pH ~6. This decomposes the borate complex.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to yield pure (4-Nitro-phenyl)-p-tolyl-methanol.

SynthesisWorkflow Ketone Precursor: (4-Nitro-phenyl)-p-tolyl-methanone (CAS 5350-47-0) Intermediate Intermediate: Borate Complex Ketone->Intermediate Reduction (Chemoselective) Reagents Reagents: NaBH4 (1.5 eq) MeOH, 0°C -> RT Reagents->Intermediate Quench Quench: 1N HCl / H2O (pH ~6) Intermediate->Quench Hydrolysis Product Target Product: (4-Nitro-phenyl)-p-tolyl-methanol (CAS 33757-37-8) Quench->Product Extraction & Recrystallization

Figure 1: Chemoselective synthesis pathway for (4-Nitro-phenyl)-p-tolyl-methanol via borohydride reduction.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 2.35 ppm (s, 3H): Methyl group on the p-tolyl ring.

  • δ 2.50 ppm (br s, 1H): Hydroxyl proton (-OH). Shifts depending on concentration and solvent.

  • δ 5.85 ppm (s, 1H): Methine proton (CH-OH). This is the diagnostic peak for the reduction of the ketone.

  • δ 7.15 – 7.25 ppm (m, 4H): Aromatic protons of the p-tolyl ring and protons meta to the nitro group.

  • δ 8.15 – 8.20 ppm (d, 2H): Aromatic protons ortho to the nitro group (strongly deshielded).

Infrared Spectroscopy (FT-IR)
  • 3300 – 3450 cm⁻¹: Broad O-H stretching vibration (Alcohol).

  • 1520 cm⁻¹ & 1345 cm⁻¹: Strong N-O stretching vibrations (Asymmetric and Symmetric NO₂).

  • No Peak at 1650 cm⁻¹: Absence of Carbonyl (C=O) stretch confirms complete reduction of the ketone.

Mass Spectrometry (ESI-MS)
  • [M-OH]⁺: 226 m/z. Loss of hydroxyl group to form the stabilized benzhydryl cation is a common fragmentation pathway.

  • [M+Na]⁺: 266 m/z. Sodium adduct often observed in ESI.

CharacterizationLogic cluster_NMR 1H NMR Analysis cluster_IR FT-IR Analysis Sample Purified Sample Methine Methine Peak ~5.85 ppm (s, 1H) Sample->Methine OH_Stretch OH Stretch 3300-3450 cm-1 Sample->OH_Stretch Methyl Methyl Peak ~2.35 ppm (s, 3H) Aromatics Aromatic Region AA'BB' Patterns No_Ketone ABSENCE of C=O (~1650 cm-1) OH_Stretch->No_Ketone Confirms Reduction NO2_Stretch NO2 Stretch 1520/1345 cm-1

Figure 2: Analytical logic flow for confirming the structure of (4-Nitro-phenyl)-p-tolyl-methanol.

Stability & Reactivity

  • Stability: Stable under standard laboratory conditions. Store in a cool, dry place.

  • Light Sensitivity: Nitro-aromatic compounds can be photosensitive. Protect from prolonged exposure to direct light to prevent darkening.

  • Reactivity:

    • Oxidation: Can be re-oxidized to the ketone using PCC or MnO₂.

    • Substitution: The hydroxyl group can be converted to a chloride (using SOCl₂) or mesylate, activating the position for nucleophilic substitution (e.g., in the synthesis of antihistamine analogs).

    • Reduction: Stronger reducing agents (e.g., H₂/Pd-C, LiAlH₄) will reduce the nitro group to an amine, yielding (4-aminophenyl)(p-tolyl)methanol .

References

  • PubChem. (n.d.). (4-Nitro-phenyl)-p-tolyl-methanol (CID 11847391). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Determining the Solubility of (4-Nitro-phenyl)-p-tolyl-methanol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for determining the solubility of (4-Nitro-phenyl)-p-tolyl-methanol in various organic solvents. This document is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for determining the solubility of (4-Nitro-phenyl)-p-tolyl-methanol in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols. We will delve into the critical aspects of solubility determination, emphasizing experimental design, data interpretation, and the underlying physicochemical principles.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in numerous scientific disciplines.[1] In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[2] For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes. This guide will provide the necessary tools to accurately and reliably determine the solubility of the target compound, (4-Nitro-phenyl)-p-tolyl-methanol.

Physicochemical Properties of (4-Nitro-phenyl)-p-tolyl-methanol and Solvent Selection Rationale

(4-Nitro-phenyl)-p-tolyl-methanol, with the molecular formula C14H13NO3, is an organic compound whose solubility is governed by the interplay of its functional groups and the properties of the chosen solvent.[3] The presence of a polar nitro group (-NO2) and a hydroxyl group (-OH) suggests the potential for hydrogen bonding and dipole-dipole interactions. Conversely, the two aromatic rings (phenyl and tolyl groups) contribute to its nonpolar character.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] Therefore, a range of organic solvents with varying polarities should be investigated to establish a comprehensive solubility profile.

Table 1: Physicochemical Properties of (4-Nitro-phenyl)-p-tolyl-methanol

PropertyValueSource
Molecular FormulaC14H13NO3[3]
Molecular Weight243.26 g/mol [4]
AppearanceNot available[4]
Melting PointNot available[4]
Boiling PointNot available[4]

Solvent Selection: The choice of solvents should span a range of polarities to probe the different intermolecular forces that can lead to solvation. A suggested starting set of solvents could include:

  • Nonpolar: Hexane, Toluene

  • Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane

  • Polar Protic: Methanol, Ethanol

Experimental Determination of Solubility: Methodologies and Protocols

The two most common and reliable methods for determining the equilibrium solubility of a solid in a liquid are the gravimetric method and the spectroscopic method. Both are detailed below.

The Gravimetric Method: A Foundational Technique

The gravimetric method is a direct and robust technique for solubility determination.[5][6] It relies on preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[2][7]

Gravimetric_Workflow A 1. Sample Preparation Add excess (4-Nitro-phenyl)-p-tolyl-methanol to a known volume of solvent. B 2. Equilibration Agitate the mixture at a constant temperature until equilibrium is reached. A->B Constant Temp C 3. Phase Separation Filter the saturated solution to remove undissolved solid. B->C Saturated Solution D 4. Solvent Evaporation Evaporate the solvent from a known volume of the filtrate. C->D Clear Filtrate E 5. Mass Determination Weigh the remaining solid residue. D->E Dry Solute F 6. Calculation Calculate solubility (e.g., in g/L). E->F

Caption: Workflow for Gravimetric Solubility Determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of (4-Nitro-phenyl)-p-tolyl-methanol to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.[5]

    • Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The attainment of equilibrium can be confirmed by measuring the concentration at different time points until it becomes constant.[5]

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container.[9]

  • Quantification of Dissolved Solute:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.[2][5]

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

The UV-Visible Spectroscopic Method: A High-Throughput Alternative

For compounds that possess a chromophore, UV-Visible spectroscopy offers a sensitive and often faster method for determining solubility.[10][11] This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Spectroscopic_Workflow A 1. Calibration Curve Prepare standard solutions of known concentrations and measure their absorbance. E 5. Concentration Determination Determine the concentration from the calibration curve. A->E Linear Regression B 2. Saturated Solution Prep Prepare a saturated solution and filter as in the gravimetric method. C 3. Dilution Dilute a known volume of the filtrate to within the calibration range. B->C D 4. Absorbance Measurement Measure the absorbance of the diluted sample at λmax. C->D D->E F 6. Solubility Calculation Calculate the original solubility, accounting for the dilution factor. E->F

Caption: Workflow for Spectroscopic Solubility Determination.

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of (4-Nitro-phenyl)-p-tolyl-methanol in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of (4-Nitro-phenyl)-p-tolyl-methanol of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear relationship should be observed, and the equation of the line (y = mx + c) should be determined.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

    • Carefully dilute a precise volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Calculate the original solubility by multiplying the concentration of the diluted solution by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for (4-Nitro-phenyl)-p-tolyl-methanol at 25°C

SolventPolarity IndexSolubility (g/L)Method
Hexane0.1[Experimental Value]Gravimetric
Toluene2.4[Experimental Value]Gravimetric
Dichloromethane3.1[Experimental Value]Spectroscopic
Ethyl Acetate4.4[Experimental Value]Spectroscopic
Acetone5.1[Experimental Value]Spectroscopic
Ethanol5.2[Experimental Value]Gravimetric
Methanol6.6[Experimental Value]Gravimetric

Note: The polarity index is a relative measure of a solvent's polarity. The experimental values are to be filled in by the researcher.

Interpretation of Results:

The solubility of (4-Nitro-phenyl)-p-tolyl-methanol is expected to be influenced by the polarity of the solvent. The presence of both polar (hydroxyl and nitro groups) and nonpolar (aromatic rings) moieties in the solute molecule may lead to significant solubility in solvents of intermediate polarity, where a balance of interactions can be achieved. A low solubility in highly nonpolar solvents like hexane and potentially a higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions would be anticipated. The solubility in polar protic solvents will depend on the balance between the energy required to break the solvent-solvent hydrogen bonds and the energy gained from solute-solvent interactions.

Safety Precautions

When handling (4-Nitro-phenyl)-p-tolyl-methanol and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • (4-Nitro-phenyl)-p-tolyl-methanol: This compound may cause skin and eye irritation, as well as respiratory irritation.[4] Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards and handling requirements.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of (4-Nitro-phenyl)-p-tolyl-methanol in organic solvents. By following the detailed protocols for the gravimetric and spectroscopic methods, researchers can obtain accurate and reliable data. A thorough understanding of the physicochemical properties of both the solute and the solvents is crucial for designing experiments and interpreting the results. The systematic approach outlined herein will enable scientists to build a comprehensive solubility profile for this compound, which is essential for its application in research and development.

References

Sources

Protocols & Analytical Methods

Method

Optimizing Reaction Conditions for the Synthesis of 4-Nitro-4'-methylbenzhydrol: An Application Note and Protocol Guide

Abstract This comprehensive guide details the optimized synthesis of 4-Nitro-4'-methylbenzhydrol, a key intermediate in the development of various pharmaceutical compounds and materials. We will explore two primary synth...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Synthesis Division, Gemini Laboratories

Abstract

This comprehensive guide details the optimized synthesis of 4-Nitro-4'-methylbenzhydrol, a key intermediate in the development of various pharmaceutical compounds and materials. We will explore two primary synthetic strategies: the Grignard reaction and the reduction of a benzophenone precursor. Through a detailed analysis of reaction parameters, this document provides researchers, scientists, and drug development professionals with a robust, field-proven protocol designed for high yield and purity. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

4-Nitro-4'-methylbenzhydrol and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The benzhydrol moiety is a common structural motif in a wide range of biologically active molecules.[2] The presence of the nitro and methyl groups on the phenyl rings provides unique electronic properties and offers sites for further functionalization, making this compound a versatile building block.

The synthesis of unsymmetrical diarylmethanols like 4-Nitro-4'-methylbenzhydrol can be approached through several methods. The two most common and effective routes are the Grignard reaction, which involves the formation of a carbon-carbon bond by reacting an organomagnesium reagent with an aldehyde, and the reduction of the corresponding benzophenone. This guide will provide a comparative overview and detailed protocols for both methodologies, with a focus on optimizing reaction conditions to maximize yield and minimize side products.

Synthetic Strategies and Mechanistic Considerations

Grignard Reaction Pathway

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3][4] In this synthesis, a Grignard reagent, 4-methylphenylmagnesium bromide, is prepared from 4-bromotoluene and magnesium metal. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde to form an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 4-Nitro-4'-methylbenzhydrol.

A critical consideration in this pathway is the high reactivity of the Grignard reagent, which can act as both a strong nucleophile and a strong base.[5] Therefore, anhydrous conditions are paramount to prevent the quenching of the reagent by water.

Reduction of 4-Nitro-4'-methylbenzophenone

An alternative and often high-yielding approach is the reduction of a benzophenone precursor. This two-step process begins with the Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride to synthesize 4-methyl-4'-nitrobenzophenone.[6] The subsequent and crucial step is the selective reduction of the ketone functionality to a secondary alcohol without affecting the nitro group.

Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[7] Catalytic hydrogenation over specific catalysts like Raney nickel or palladium on carbon can also be effective, although careful control of reaction conditions is necessary to avoid over-reduction or reduction of the nitro group.[8][9]

Experimental Protocols

General Laboratory Procedures

All glassware must be thoroughly oven-dried before use, especially for the Grignard reaction, to ensure anhydrous conditions.[4] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reagents should be of high purity and used as received from the supplier unless otherwise noted.

Protocol 1: Grignard Synthesis of 4-Nitro-4'-methylbenzhydrol

This protocol is adapted from established Grignard synthesis procedures.[10]

Step 1: Preparation of 4-methylphenylmagnesium bromide (Grignard Reagent)

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 g, 50 mmol).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (7.7 g, 45 mmol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Nitrobenzaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 4-nitrobenzaldehyde (6.0 g, 40 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 4-nitrobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to yield 4-Nitro-4'-methylbenzhydrol as a solid.

Protocol 2: Reduction of 4-Nitro-4'-methylbenzophenone

This protocol focuses on the chemoselective reduction of the ketone.

Step 1: Synthesis of 4-Methyl-4'-nitrobenzophenone (Friedel-Crafts Acylation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet, add anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol) to 50 mL of dry toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-nitrobenzoyl chloride (9.3 g, 50 mmol) to the stirred suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-methyl-4'-nitrobenzophenone can be used in the next step without further purification.

Step 2: Reduction to 4-Nitro-4'-methylbenzhydrol

  • Dissolve the crude 4-methyl-4'-nitrobenzophenone (from the previous step) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by recrystallization from ethanol/water.

Optimization of Reaction Conditions

The yield and purity of 4-Nitro-4'-methylbenzhydrol are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis.

ParameterGrignard ReactionReduction of BenzophenoneRationale and Insights
Solvent Anhydrous diethyl ether or THFMethanol, Ethanol, or 2-PropanolFor the Grignard reaction, aprotic and anhydrous solvents are essential to prevent quenching the reagent.[3] For the reduction, protic solvents like alcohols are suitable for NaBH₄ reductions.[7]
Temperature 0 °C to room temperature0 °C to room temperatureLow temperatures during the addition of reagents help to control the exothermic nature of the reactions and minimize side product formation.[10]
Reducing Agent Not applicableSodium Borohydride (NaBH₄)NaBH₄ is a mild and chemoselective reagent that reduces the ketone without affecting the nitro group.[9] More powerful reducing agents like LiAlH₄ would likely reduce both functional groups.
Workup Saturated NH₄Cl (aq)WaterA mild acidic workup with NH₄Cl is preferred for the Grignard reaction to avoid potential side reactions.[5] For the NaBH₄ reduction, water is sufficient to quench the excess reagent.
Purification RecrystallizationRecrystallizationRecrystallization from an appropriate solvent system is a standard and effective method for obtaining a high-purity solid product.

Characterization of 4-Nitro-4'-methylbenzhydrol

The synthesized product should be characterized to confirm its identity and purity.

  • Melting Point: The literature melting point for 4-methylbenzhydrol is in the range of 52-56 °C. The presence of the nitro group will alter this, and the experimentally determined melting point should be sharp.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the benzylic proton, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

    • IR Spectroscopy: The infrared spectrum should display a broad absorption band for the O-H stretch of the alcohol, characteristic C-H stretches for the aromatic and methyl groups, and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group.[11]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the two synthetic pathways.

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Bromotoluene 4-Bromotoluene Mg, I2 Mg, I2 4-Bromotoluene->Mg, I2 Anhydrous Ether 4-Methylphenylmagnesium bromide 4-Methylphenylmagnesium bromide Mg, I2->4-Methylphenylmagnesium bromide Reaction_Vessel Reaction_Vessel 4-Methylphenylmagnesium bromide->Reaction_Vessel Alkoxide Intermediate Alkoxide Intermediate Reaction_Vessel->Alkoxide Intermediate 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Reaction_Vessel Anhydrous Ether, 0°C Quench Quench Alkoxide Intermediate->Quench Sat. NH4Cl (aq) Extraction Extraction Quench->Extraction Diethyl Ether Purification Purification Extraction->Purification Recrystallization 4-Nitro-4'-methylbenzhydrol 4-Nitro-4'-methylbenzhydrol Purification->4-Nitro-4'-methylbenzhydrol

Caption: Workflow for the Grignard synthesis of 4-Nitro-4'-methylbenzhydrol.

Reduction_Synthesis cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction cluster_workup Workup & Purification Toluene Toluene Reaction_Vessel_1 Reaction_Vessel_1 Toluene->Reaction_Vessel_1 4-Methyl-4'-nitrobenzophenone 4-Methyl-4'-nitrobenzophenone Reaction_Vessel_1->4-Methyl-4'-nitrobenzophenone 4-Nitrobenzoyl chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoyl chloride->Reaction_Vessel_1 AlCl3, 0°C Reaction_Vessel_2 Reaction_Vessel_2 4-Methyl-4'-nitrobenzophenone->Reaction_Vessel_2 Methanol, 0°C Alkoxide Intermediate Alkoxide Intermediate Reaction_Vessel_2->Alkoxide Intermediate NaBH4 NaBH4 NaBH4->Reaction_Vessel_2 Quench Quench Alkoxide Intermediate->Quench Water Extraction Extraction Quench->Extraction Ethyl Acetate Purification Purification Extraction->Purification Recrystallization 4-Nitro-4'-methylbenzhydrol 4-Nitro-4'-methylbenzhydrol Purification->4-Nitro-4'-methylbenzhydrol

Sources

Application

The Chemical Landscape: Understanding Nitro-Benzhydrol Derivatives in TLC

An Application Guide to Thin Layer Chromatography (TLC) Systems for Nitro-Benzhydrol Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for developing and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin Layer Chromatography (TLC) Systems for Nitro-Benzhydrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for developing and utilizing Thin Layer Chromatography (TLC) systems for the separation and analysis of nitro-benzhydrol derivatives. As a class of compounds often synthesized as intermediates in drug discovery, the ability to rapidly monitor reaction progress and assess purity is crucial. This document moves beyond a simple recitation of steps to explain the underlying principles, ensuring that researchers can adapt and troubleshoot these methods for their specific molecules of interest.

Nitro-benzhydrol derivatives possess a unique combination of functional groups that dictate their chromatographic behavior. The benzhydrol backbone provides a significant non-polar character, while the hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, conferring polarity. The nitro (-NO₂) group is strongly electron-withdrawing and highly polar. The interplay of these features, along with the position of the nitro group on the aromatic ring(s), determines the overall polarity of the molecule and its affinity for the stationary and mobile phases in TLC.[1][2][3]

Separation in TLC is governed by the principle of differential partitioning of analytes between a solid stationary phase (typically polar) and a liquid mobile phase.[4] For nitro-benzhydrol derivatives on a standard silica gel plate (a highly polar stationary phase), the following interactions are key:

  • Strong Adsorption: The polar hydroxyl and nitro groups will form strong hydrogen bonds with the silanol groups (Si-OH) on the silica gel surface.[2][5]

  • Elution by Competition: The mobile phase, a solvent or mixture of solvents, flows up the plate via capillary action and competes for the adsorption sites on the silica. A more polar solvent will more effectively displace the analyte from the stationary phase, causing it to travel further up the plate.[2]

Therefore, less polar derivatives (e.g., with non-polar substituents or where steric hindrance limits interaction with the silica) will travel further up the plate (higher Retention Factor, Rf), while more polar derivatives will remain closer to the baseline (lower Rf).[1][3]

G cluster_0 TLC Separation Principle Mobile_Phase Mobile Phase (Eluent) Moves up the plate Analyte_Spot Analyte Spot (Nitro-Benzhydrol Derivative) Mobile_Phase->Analyte_Spot Desorption & Solvation (Elution) Separation Differential Migration (Separation based on Polarity) Mobile_Phase->Separation Stationary_Phase Stationary Phase (Silica Gel) Polar Surface (Si-OH) Analyte_Spot->Stationary_Phase Adsorption (H-Bonding) Analyte_Spot->Separation

Caption: Principle of TLC separation for polar analytes.

Developing a Robust TLC System

A successful TLC protocol is a self-validating system. The key is to select a stationary and mobile phase combination that provides good separation of the target compound from starting materials, by-products, and other impurities. The ideal Rf value for a target compound is typically between 0.2 and 0.8, as this range provides the best resolution.

Stationary Phase Selection

For the analysis of nitro-benzhydrol derivatives, silica gel 60 F254 plates are the standard and recommended choice.

  • Silica Gel: Its highly polar surface provides strong interactions with the polar nitro and hydroxyl groups, which is essential for achieving separation.[2][5]

  • F254 Indicator: These plates are impregnated with a fluorescent dye that glows green under short-wave UV light (254 nm).[5] Aromatic compounds, like benzhydrols, will absorb this UV light and appear as dark spots, providing a non-destructive method of visualization.[5][6]

Mobile Phase (Eluent) Selection and Optimization

The choice of eluent is the most critical variable in TLC.[7] Since nitro-benzhydrol derivatives are moderately polar, a binary solvent system consisting of a non-polar solvent and a polar solvent is typically used. A common starting point is a mixture of an aliphatic hydrocarbon and an ester, such as Hexane and Ethyl Acetate .[7][8]

Optimization Strategy:

  • Start with an intermediate polarity: Begin with a 1:1 mixture of Hexane:Ethyl Acetate.

  • Run a test TLC: Spot your sample and develop the plate.

  • Analyze the result and adjust:

    • If spots remain at the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).

    • If spots run with the solvent front (Rf is too high): The eluent is too polar. Increase the proportion of the less polar solvent (Hexane).

    • If spots are streaked: This may be due to overloading the sample or the compound being strongly acidic/basic. Try spotting a more dilute sample. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[3]

The following table provides suggested solvent systems for screening. The ratios should be systematically varied to achieve optimal separation.

Solvent System ComponentsRatio (v/v)PolarityTypical Application
Hexane : Ethyl Acetate9:1 to 1:4Low to MediumA good starting point for most derivatives. Adjust ratio to fine-tune Rf values.
Dichloromethane : Methanol99:1 to 9:1Medium to HighUseful for more polar derivatives that show low Rf in Hexane/EtOAc.[7][8]
Toluene : Acetone9:1 to 1:1MediumOffers different selectivity compared to ester-based systems.

Note: Rf values are highly sensitive to experimental conditions (temperature, humidity, plate quality) and should always be compared to a standard run on the same plate.

Experimental Protocols

The following protocols provide a step-by-step methodology for the TLC analysis of nitro-benzhydrol derivatives.

Protocol 1: General TLC Procedure
  • Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, which improves the quality and reproducibility of the separation.[9] Close the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of a silica gel plate.[9] Be careful not to scratch the silica layer. Mark small tick marks on this line where you will apply your samples.

  • Spot the Plate: Dissolve your sample(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution. Use a capillary tube to apply a small spot of each solution to the corresponding tick mark on the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated (1-2 mm in diameter is ideal).[9] When monitoring a reaction, it is good practice to spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on top of each other) to aid in identification.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the solvent.[9] Close the chamber and allow the solvent to ascend the plate undisturbed.

  • Mark the Solvent Front: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9]

  • Dry the Plate: Allow all the developing solvent to evaporate from the plate in a fume hood.

Protocol 2: Visualization of Spots

Since most nitro-benzhydrol derivatives are colorless, visualization techniques are required.[5][10]

A. Non-Destructive Visualization: UV Light

  • Place the dried TLC plate under a short-wave UV lamp (254 nm).

  • UV-active compounds, particularly those with aromatic rings, will appear as dark purple or black spots against the glowing green background of the plate.[5][6]

  • Lightly circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.[6]

B. Destructive Visualization: Chemical Staining

Two effective methods are presented. The first is a highly specific and sensitive stain for aromatic nitro compounds. The second is a general stain for alcohols and other functional groups.

Method 1: Specific Staining for Aromatic Nitro Groups (Reduction & Diazotization) [10] This method converts the nitro group into a brightly colored azo dye, making it highly specific and sensitive.

  • Reduction: In a fume hood, spray the dried TLC plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate on a hot plate at 100°C for 10-15 minutes to reduce the nitro group (-NO₂) to a primary amine (-NH₂). Allow the plate to cool completely.

  • Diazotization: Evenly spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). This converts the newly formed amine into a diazonium salt.

  • Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Aromatic nitro compounds will appear as distinct orange to red spots.

Method 2: General Staining with p-Anisaldehyde This stain is useful for visualizing alcohols and other functional groups, appearing in a range of colors.[6][11]

  • Preparation of Stain: Prepare the stain by dissolving 10-15 g of p-anisaldehyde in 250 mL of ethanol and carefully adding 2.5 mL of concentrated sulfuric acid.

  • Application: Using tweezers, dip the dried TLC plate into the p-anisaldehyde solution quickly and evenly.

  • Development: Remove the plate and wipe excess stain from the back. Gently warm the plate with a heat gun until colored spots appear. Alcohols typically yield blue, purple, or green spots.

G cluster_1 TLC Workflow for Nitro-Benzhydrol Derivatives A 1. Prepare Chamber (Solvent + Filter Paper) B 2. Prepare Plate (Draw Origin Line) A->B C 3. Spot Plate (Sample, Standard, Co-spot) B->C D 4. Develop Plate (in Saturated Chamber) C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize: UV Light (254 nm) (Non-destructive) E->F G 7. Visualize: Chemical Stain (e.g., Nitro-specific stain) F->G H 8. Calculate Rf Values & Analyze G->H

Caption: Experimental workflow for TLC analysis.

Data Interpretation: The Retention Factor (Rf)

The Rf value is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Rf values are dimensionless and range from 0 to 1. When reporting results, it is essential to specify the stationary phase and the exact mobile phase composition used, as the Rf is dependent on these conditions.

References

  • Dalavai, R., & Khan, F. R. N. (2020). Some biologically important benzhydrol derivatives. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241566B - A kind of preparation method of benzhydryl alcohol and its derivatives.
  • CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

  • Ahmad, F., & Ahmad, M. (1996). Solvent Polarity as a Function of R f in Thin-Layer Chromatography of Selected Nitro Functions. Journal of Chromatographic Science, 34(8), 373-376. Retrieved from [Link]

  • University of Colorado Boulder. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 25). How does the polarity of the eluent and sample affect the Rf value in thin layer chromatography? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Setzer, W. N. (2018). An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. In Natural Products Isolation (pp. 119-130). Humana Press, New York, NY. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in (4-Nitro-phenyl)-p-tolyl-methanol crystallization

Technical Support Center: (4-Nitro-phenyl)-p-tolyl-methanol Crystallization Welcome to the technical support center for the purification of (4-Nitro-phenyl)-p-tolyl-methanol. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Nitro-phenyl)-p-tolyl-methanol Crystallization

Welcome to the technical support center for the purification of (4-Nitro-phenyl)-p-tolyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this compound. By understanding the underlying principles of crystallization and the specific properties of this molecule, you can significantly improve the purity and yield of your final product.

Troubleshooting Guide: Specific Crystallization Issues

This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My final crystals have a persistent yellow tint, but the pure compound should be white. What is the likely cause and how can I fix it?

A1: A yellow discoloration is a common issue with nitro-aromatic compounds. The color typically originates from residual acidic impurities, most notably 4-nitrophenol or related oxidized species, which are often intensely colored.[1] These impurities can become trapped in the crystal lattice or adhere to the crystal surface.

Causality: The 4-nitrophenol impurity is significantly more acidic than the product alcohol. This difference in chemical properties can be exploited for its removal. Additionally, highly conjugated impurities can be removed by adsorption onto activated carbon.

Resolution Protocol:

  • Pre-Crystallization Aqueous Wash:

    • Dissolve the crude (4-Nitro-phenyl)-p-tolyl-methanol in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 4-nitrophenol, forming the sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.

    • Repeat the wash 2-3 times.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the pre-purified solid.

  • Activated Charcoal Treatment:

    • During the subsequent recrystallization, after dissolving the pre-purified solid in the minimum amount of hot solvent, add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[2]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Q2: The melting point of my recrystallized product is broad and lower than the literature value. What does this indicate?

A2: A broad and depressed melting point is a classic indication of an impure compound. Impurities disrupt the crystal lattice, requiring less energy to break it down, which results in a lower and broader melting range.

Causality: The most likely culprits are:

  • Unreacted Starting Material: The corresponding ketone, (4-Nitro-phenyl)-p-tolyl-methanone, is a common impurity if the reduction reaction was incomplete.

  • Residual Solvent: The solvent used for crystallization may be trapped within the crystal lattice if not dried properly.[3]

Resolution Protocol:

  • Ensure Thorough Drying: Dry the crystals under a high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove any residual solvent.

  • Second Recrystallization: If the melting point is still low after thorough drying, a second recrystallization is necessary. The concentration of impurities will be lower in the second attempt, making it more effective.

  • Analytical Confirmation: Use Thin Layer Chromatography (TLC) to compare your purified product with the starting materials. If a spot corresponding to the starting ketone is visible, it confirms incomplete reaction or inefficient purification.

Q3: During cooling, my compound separated as an oil instead of forming crystals ("oiling out"). How can I prevent this?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[2] This is common when the solution is too concentrated or cools too rapidly, or if the solvent's boiling point is higher than the compound's melting point.

Causality: The compound has a choice: form a high-energy, disordered liquid phase (oil) or a low-energy, ordered solid phase (crystal). Oiling out is a kinetic phenomenon where the faster-forming oil is favored over the thermodynamically stable crystal.

Resolution Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[2]

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.[3]

  • Change Solvents: If oiling persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

Q4: My percent yield after recrystallization is very low. How can I improve it?

A4: A low yield is often a trade-off for high purity, but it can be minimized. The primary causes are using too much solvent or premature filtration.[2]

Causality: Some amount of your product will always remain dissolved in the mother liquor, as its solubility is not zero in the cold solvent. The goal is to minimize this loss.

Resolution Protocol:

  • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions while the solution is heating.

  • Ensure Complete Cooling: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.

  • Wash Crystals Correctly: Wash the filtered crystals with a minimal amount of ice-cold solvent. Using warm or excessive solvent will redissolve some of your product.

  • Recover from Mother Liquor: If the yield is critically low, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.

Frequently Asked Questions (FAQs)

This section provides general guidance for developing a robust crystallization protocol for (4-Nitro-phenyl)-p-tolyl-methanol.

Q1: What is the best solvent system for recrystallizing (4-Nitro-phenyl)-p-tolyl-methanol?

A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[3] Given the molecule's structure—containing a polar nitro group and hydroxyl group, alongside two non-polar aromatic rings—solvents of intermediate polarity or mixed solvent systems are often effective.[4][5]

Recommended Screening Protocol: A small-scale trial is the most reliable way to determine the best solvent.[6]

StepActionRationale
1 Place ~20-30 mg of your crude solid into several small test tubes.Allows for parallel testing of multiple solvents.
2 Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube at room temperature.A good solvent will not dissolve the compound at room temp. If it dissolves, that solvent is unsuitable.
3 Gently heat the tubes that did not dissolve in a hot water bath.The compound should dissolve completely in the boiling solvent.
4 Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.A suitable solvent will produce a large quantity of crystalline precipitate upon cooling.

Mixed Solvent Systems: If no single solvent is ideal, a solvent pair is an excellent alternative.[3][6] Common pairs include ethanol/water or ethyl acetate/hexane.[4] Dissolve the compound in the minimum amount of the "good" (more soluble) hot solvent, then add the "bad" (less soluble) hot solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[6]

Q2: What are the most critical steps in a recrystallization protocol to ensure maximum purity?

A2: Achieving high purity is the primary goal of crystallization. The following workflow highlights the critical control points for success.

dot digraph "Recrystallization Workflow for High Purity" { graph [fontname="Arial", label="Figure 1: Critical Workflow for Maximizing Purity", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

A [label="1. Dissolve Crude Solid\nin MINIMUM amount\nof BOILING solvent"]; B [label="2. (Optional) Hot Filtration\nTo remove insoluble impurities\n(e.g., dust, activated charcoal)"]; C [label="3. SLOW Cooling\nAllow to reach room temp\nnaturally before ice bath"]; D [label="4. Vacuum Filtration\nCollect crystals on\nBüchner funnel"]; E [label="5. Wash with COLD Solvent\nRinse crystals with a\nminimal amount"]; F [label="6. Thorough Drying\nDry under vacuum to\nremove all solvent"];

A -> B [label="If solids remain"]; A -> C [label="If solution is clear"]; B -> C; C -> D; D -> E; E -> F; }

Figure 1: Critical Workflow for Maximizing Purity

The most critical step is slow cooling (Step 3) . Rapid crystal growth traps impurities within the lattice, defeating the purpose of the purification.[2] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[2]

Q3: What are the likely chemical impurities I should be aware of?

A3: Understanding the potential impurities from the synthesis is key to designing an effective purification strategy.

Impurity NameStructureLikely OriginRemoval Strategy
(4-Nitro-phenyl)-p-tolyl-methanone [7]C₁₄H₁₁NO₃Incomplete reduction of the ketone starting material.Less polar than the desired alcohol. Remains in mother liquor during crystallization from moderately polar solvents.
p-Tolualdehyde C₈H₈OUnreacted starting material (if using a Grignard route).Volatile; can be partially removed under vacuum. Soluble in non-polar solvents.
4-Nitrophenol [1]C₆H₅NO₃Side-product or degradation of nitro-containing reagents.Acidic. Removed by a pre-crystallization wash with aqueous NaHCO₃.
Di-(p-tolyl)-methanol C₁₅H₁₆OSide-product from Grignard self-coupling (p-tolylmagnesium bromide reacting with p-tolualdehyde).Much less polar than the product. Stays in mother liquor.

dot digraph "Troubleshooting_Logic" { graph [fontname="Arial", label="Figure 2: Troubleshooting Decision Tree", labelloc=b, fontsize=12]; node [shape=diamond, style="filled", fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124", width=3]; node_q [shape=ellipse, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; node_s [shape=box, style="filled", fontname="Arial", fillcolor="#34A853", fontcolor="#FFFFFF"];

start [label="Low Purity Detected\n(e.g., low/broad MP)"]; q1 [label="Are Crystals\nColored (Yellow)?"]; q2 [label="Did Compound\n'Oil Out'?"]; q3 [label="Is Yield\nVery Low?"];

s1 [label="Use activated charcoal.\nPerform basic wash\n(NaHCO3) before\nrecrystallization."]; s2 [label="Re-heat, add more solvent.\nEnsure slow cooling.\nConsider a lower-boiling\npoint solvent."]; s3 [label="Use minimum hot solvent.\nEnsure complete cooling\n(ice bath).\nCheck mother liquor."]; s4 [label="Purity Improved.\nProceed with analysis."];

start -> q1; q1 -> q2 [label="No"]; q1 -> s1 [label="Yes"]; s1 -> q2; q2 -> q3 [label="No"]; q2 -> s2 [label="Yes"]; s2 -> q3; q3 -> s4 [label="No"]; q3 -> s3 [label="Yes"]; s3 -> s4; }

Figure 2: Troubleshooting Decision Tree

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. [Link]

  • Thalladi, V. R., & Allen, F. H. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 12), 1544–1548. [Link]

  • (4-Nitrophenyl)methanol. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]

  • (4-nitrophenyl)(phenyl)methanol. (n.d.). Chemical Synthesis Database. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (2023, April). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • (4-Nitro-phenyl)-p-tolyl-methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Recrystallization Procedures. (n.d.). St. Olaf College. [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Drahoňovský, J., et al. (2011). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

  • First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. (n.d.). ResearchGate. [Link]

  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(41), 9235-9242. [Link]

  • Hedhili, L. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]

Sources

Optimization

Minimizing side reactions during nitration of p-tolyl-methanol derivatives

Here is the Technical Support Guide for the nitration of p-tolyl-methanol derivatives. Doc ID: TG-NIT-PTM-04 | Version: 2.1 | Last Updated: 2026-02-16 Department: Chemical Process Optimization & Safety[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the nitration of p-tolyl-methanol derivatives.

Doc ID: TG-NIT-PTM-04 | Version: 2.1 | Last Updated: 2026-02-16 Department: Chemical Process Optimization & Safety[1]

Executive Summary & mechanistic Overview

The Challenge: Nitration of p-tolyl-methanol (4-methylbenzyl alcohol) presents a classic "Ambident Nucleophile" problem.[1] You intend to perform Electrophilic Aromatic Substitution (EAS) on the ring, but the hydroxyl group on the benzylic carbon is highly susceptible to two competing pathways:

  • Oxidation: The benzylic alcohol is easily oxidized by nitric acid to p-tolualdehyde or p-toluic acid.[1]

  • O-Nitration (Esterification): The hydroxyl oxygen acts as a nucleophile, attacking the nitronium ion (or protonated nitric acid) to form p-methylbenzyl nitrate—a potentially explosive impurity.[1]

The Solution: This guide prioritizes the Protection-Deprotection Strategy as the only robust method to guarantee high yields of 4-methyl-3-nitrobenzyl alcohol while minimizing safety risks.[1] Direct nitration protocols are included but flagged for high risk.[1]

Reaction Landscape Visualization

The following diagram maps the competing pathways. Your goal is to navigate from the Substrate to the Target without falling into the Oxidation or Ester traps.[1]

ReactionLandscape Substrate p-Tolyl-Methanol (4-Methylbenzyl Alcohol) Aldehyde SIDE RXN 1: p-Tolualdehyde (Oxidation) Substrate->Aldehyde HNO3 (Direct) Ester SIDE RXN 2: p-Methylbenzyl Nitrate (Explosion Hazard) Substrate->Ester HNO3 (Low Temp) Protected Intermediate: p-Methylbenzyl Acetate Substrate->Protected Ac2O / Pyridine (Protection) Target TARGET: 4-Methyl-3-nitrobenzyl Alcohol Acid p-Toluic Acid (Over-Oxidation) Aldehyde->Acid [O] Ester->Target Hydrolysis (Difficult) NitroProtected Intermediate: 4-Methyl-3-nitrobenzyl Acetate Protected->NitroProtected HNO3 / H2SO4 (Nitration) NitroProtected->Target NaOH / MeOH (Deprotection)

Figure 1: Reaction pathway analysis showing the recommended protection route (Blue) versus high-risk direct nitration pathways (Red/Yellow).[1]

Critical Troubleshooting Protocols

Module A: The "Red Fume" Event (Oxidation Control)

Symptom: The reaction mixture turns dark green/black, emits brown fumes (


), and exotherms uncontrollably. Yield is low; product contains carboxylic acids.[1]
Diagnosis:  The nitric acid is oxidizing the benzylic alcohol instead of nitrating the ring.[1] This is catalyzed by nitrous acid (

).
ParameterOptimization Strategy
Protection (Recommended) Convert alcohol to acetate. The acetate group is resistant to oxidation.[1] This is the definitive fix.
Scavenger If protecting is impossible, add Urea (0.5 eq) to the reaction mixture before adding nitric acid.[1] Urea destroys nitrous acid, breaking the autocatalytic oxidation cycle.
Temperature Maintain T < 0°C . Oxidation has a higher activation energy than nitration; keeping it cold favors the kinetic nitration product.
Module B: The "Unstable Oil" (Nitrate Ester Management)

Symptom: The product is an oil that does not crystallize, shows a strong IR peak at ~1630 cm⁻¹ and ~1280 cm⁻¹, and decomposes violently upon heating or distillation. Diagnosis: Formation of Benzyl Nitrate (


).[1] This occurs when the alcohol oxygen attacks the nitrating agent.

Corrective Action:

  • Do NOT Distill: Nitrate esters are shock and heat sensitive.[1]

  • Hydrolysis: The ester can sometimes be converted back to the alcohol (or the nitro-alcohol) by refluxing with aqueous sulfuric acid, but this is dangerous.[1]

  • Prevention: Use the Acetyl Protection method (Protocol 1).[1] The acetate oxygen is far less nucleophilic than the alcohol oxygen.

Module C: Regioselectivity (Getting the 3-Nitro Isomer)

Question: "Why am I getting the 3-nitro isomer? I thought the hydroxymethyl group was ortho/para directing?" Analysis:

  • Methyl Group (

    
    ):  Strongly activating, ortho/para directing.[1] (Directs to positions 3 and 5).[2]
    
  • Hydroxymethyl Group (

    
    ):  Weakly activating, ortho/para directing.[1] (Directs to positions 2 and 6).
    
  • Result: The methyl group dominates the kinetics.[1] Furthermore, the steric bulk of the hydroxymethyl group (especially if hydrogen-bonded or protected) hinders position 2.[1]

  • Outcome: The major product is 4-methyl-3-nitrobenzyl alcohol (nitro group ortho to the methyl).[1]

Recommended Experimental Protocols

Protocol 1: The Acetate Protection Route (Gold Standard)

This method decouples the oxidation risk from the nitration step.

Step 1: Protection

  • Dissolve p-tolyl-methanol (10 mmol) in DCM (20 mL).

  • Add Pyridine (12 mmol) and Acetic Anhydride (12 mmol). Stir at RT for 2h.[1]

  • Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3. Dry and concentrate to yield p-methylbenzyl acetate .[1]

Step 2: Nitration

  • Cool concentrated

    
     (5 mL) to 0°C.
    
  • Add p-methylbenzyl acetate (from Step 1) slowly.

  • Dropwise add Fuming

    
     (1.1 eq) maintaining T < 5°C.
    
  • Stir at 0°C for 30 min. Pour onto crushed ice. Extract with EtOAc.[1]

  • Result:4-methyl-3-nitrobenzyl acetate .[1]

Step 3: Deprotection

  • Dissolve the nitro-acetate in Methanol (10 mL).

  • Add 1M NaOH (2 eq). Stir at RT for 1h.

  • Acidify with 1M HCl to pH 4.[1] Extract with EtOAc.[1]

  • Final Product:4-methyl-3-nitrobenzyl alcohol (Solid, mp ~100°C).[1]

Protocol 2: Direct Nitration (Green/Mild Alternative)

Uses metal nitrates to avoid strong oxidative conditions. Lower yield but faster.[1]

  • Dissolve p-tolyl-methanol (5 mmol) in Acetonitrile (15 mL).

  • Add

    
     (Iron(III) Nitrate) or 
    
    
    
    adsorbed on Clay (Claycop).
  • Stir at room temperature. Monitor by TLC.[1][3]

  • Note: This method reduces oxidation but may still yield some aldehyde.[1] It avoids the massive exotherms of mixed acid.[1]

FAQ: Technical Support

Q: Can I use Acetyl Nitrate (


) for direct nitration? 
A: Extreme Caution Required.  While acetyl nitrate is a mild nitrating agent, mixing nitric acid and acetic anhydride can form explosive mixtures (tetranitromethane) if not temperature controlled strictly (<15°C).[1] For this substrate, it often leads to the acetate product anyway (in situ protection), so you might as well perform the protection deliberately (Protocol 1) for better control.

Q: How do I remove the p-tolualdehyde side product? A: If you have aldehyde contamination:

  • Bisulfite Wash: Shake your organic layer with saturated Sodium Bisulfite (

    
    ) solution.[1] The aldehyde forms a water-soluble adduct and is washed away.[1]
    
  • Column Chromatography: The aldehyde is much less polar than the alcohol.[1] It will elute first in Hexane/EtOAc systems.[1]

Q: Why is my product yellow? A: Pure nitro-benzyl alcohols are often pale yellow/white solids.[1] Intense yellow or orange color usually indicates dinitration or the presence of oxidized nitrophenolic impurities.[1] Recrystallize from Ethanol/Water.[1]

References

  • Synthesis of 4-substituted 3-nitrophenyl carbonyl compounds via tandem oxidation-nitration. Russian Journal of Organic Chemistry. (Describes the oxidation side-reaction mechanism).

  • Nitration of Benzyl Alcohols with Nitrate Salts. Journal of the Chemical Society of Pakistan. (Describes the use of KNO3/PPA to minimize oxidation).

  • Formation of Nitrate Esters. Khan Academy / Organic Chemistry. (Mechanism of the O-nitration side reaction).

  • Benzylic Oxidations. Chemistry LibreTexts. (Detailed mechanism of benzylic oxidation by strong oxidants like HNO3).

  • 4-Methyl-3-nitrobenzyl alcohol Properties. PubChem/NIST. (Physical data and isomer confirmation).

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Nitro-4'-methylbenzhydrol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4-Nitro-4'-methylbenzhydrol, a compound of interest due to its bifunctional aromatic structure.

In the absence of a publicly available experimental spectrum for 4-Nitro-4'-methylbenzhydrol, this guide will construct a plausible fragmentation scheme based on the well-established fragmentation behaviors of its constituent moieties: the 4-nitrophenyl group, the 4-methylphenyl group, and the central benzhydrol core. By comparing these predicted patterns with the known fragmentation of simpler, related molecules, we can gain a comprehensive understanding of how each functional group directs the fragmentation process.

The Architectural Logic of Fragmentation: A Predictive Analysis

Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation. The fragmentation pathways are not random; they are governed by the relative stabilities of the resulting fragment ions and neutral losses. For 4-Nitro-4'-methylbenzhydrol, the primary sites of bond cleavage are predictable based on the principles of carbocation stability and the influence of its electron-withdrawing (nitro) and electron-donating (methyl) substituents.

Proposed Primary Fragmentation Pathways

The fragmentation of 4-Nitro-4'-methylbenzhydrol is anticipated to be initiated by several key bond cleavages, primarily centered around the benzylic carbon.

Hypothetical Experimental Protocol for EI-MS Analysis

To acquire the mass spectrum of 4-Nitro-4'-methylbenzhydrol, the following experimental setup would be employed:

  • Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and subjected to electron ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

The logical flow of the primary fragmentation can be visualized as follows:

Fragmentation_Pathway cluster_M Initial Ionization cluster_fragments Primary Fragmentation Routes M 4-Nitro-4'-methylbenzhydrol Molecular Ion (M⁺˙) m/z 257 F1 Loss of H₂O [M - H₂O]⁺˙ m/z 239 M->F1 - H₂O F2 Benzylic Cleavage (Loss of 4-nitrophenyl radical) M->F2 F3 Benzylic Cleavage (Loss of 4-methylphenyl radical) M->F3 F1_ion [C₁₄H₁₁NO]⁺˙ F1->F1_ion F2_ion [C₈H₉O]⁺ m/z 121 F2->F2_ion F3_ion [C₇H₆NO₂]⁺ m/z 136 F3->F3_ion

Caption: Primary fragmentation routes of the 4-Nitro-4'-methylbenzhydrol molecular ion.

Comparative Analysis of Key Fragment Ions

The predicted mass spectrum of 4-Nitro-4'-methylbenzhydrol would be a composite of the fragmentation patterns of its structural components. A comparative look at related, simpler molecules provides a strong foundation for our predictions.

m/z Proposed Fragment Ion Origin Comparative Rationale and Supporting Evidence
257 [C₁₄H₁₃NO₃]⁺˙ Molecular Ion (M⁺˙)Aromatic compounds typically exhibit a discernible molecular ion peak.[1]
239 [C₁₄H₁₁NO₂]⁺˙ M⁺˙ - H₂OThe loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[2]
136 [C₇H₆NO₂]⁺ 4-Nitrobenzoyl cationArises from the cleavage of the C-C bond between the benzylic carbon and the 4-methylphenyl ring. The positive charge is stabilized on the fragment containing the electron-withdrawing nitro group.
121 [C₈H₉O]⁺ 4-Methylbenzhydryl cationResults from the cleavage of the C-C bond between the benzylic carbon and the 4-nitrophenyl ring, with the charge retained on the methyl-substituted fragment.
106 [C₇H₆O]⁺˙ 4-Methylbenzoyl cation - CH₃Subsequent fragmentation of the m/z 121 ion through the loss of a methyl radical.
91 [C₇H₇]⁺ Tropylium ionA very common and stable fragment in the mass spectra of compounds containing a benzyl moiety, likely formed from the rearrangement and fragmentation of the 4-methylphenyl portion of the molecule.[1][3]
77 [C₆H₅]⁺ Phenyl cationCan be formed through various fragmentation pathways involving the loss of substituents from the aromatic rings.[4]

The Influence of Substituents on Fragmentation

The fragmentation pattern of 4-Nitro-4'-methylbenzhydrol is a clear illustration of the directing effects of aromatic substituents.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group influences fragmentation in several ways. It can direct cleavage to form ions where the nitro-containing ring is lost as a radical or retained in the charged fragment. The characteristic losses of NO₂ (46 Da) and NO (30 Da) from nitroaromatic compounds are also expected in the secondary fragmentation of ions containing the 4-nitrophenyl moiety.[5][6]

  • The Methyl Group: In contrast, the methyl group is electron-donating, which stabilizes the formation of a positive charge on its corresponding aromatic ring. This inductive effect promotes the formation of the 4-methylbenzhydryl cation (m/z 121) and the subsequent highly stable tropylium ion (m/z 91).[1][3]

The interplay between these opposing electronic effects will ultimately determine the relative abundances of the fragment ions in the mass spectrum.

Secondary Fragmentation: Deeper Structural Insights

The primary fragment ions will undergo further fragmentation, providing additional structural information.

Secondary_Fragmentation F2_ion [C₈H₉O]⁺ m/z 121 Tropylium Tropylium ion [C₇H₇]⁺ m/z 91 F2_ion->Tropylium - CH₂O F3_ion [C₇H₆NO₂]⁺ m/z 136 Loss_NO2 Loss of NO₂ F3_ion->Loss_NO2 - NO₂ Phenyl Phenyl cation [C₆H₅]⁺ m/z 77 Tropylium->Phenyl - CH₂ Loss_NO2->Phenyl Loss_CO Loss of CO

Caption: Predicted secondary fragmentation of key primary ions.

Conclusion: A Predictive Framework for Structural Elucidation

While awaiting experimental verification, this comparative guide provides a robust and scientifically grounded prediction of the mass spectrometry fragmentation pattern of 4-Nitro-4'-methylbenzhydrol. By dissecting the molecule into its constituent functional groups and comparing their expected fragmentation behaviors with known compounds, we have constructed a detailed and logical fragmentation scheme. This predictive framework not only serves as a valuable tool for the future identification and characterization of this compound but also reinforces the fundamental principles of mass spectral interpretation that are essential for all researchers in the chemical and pharmaceutical sciences.

References

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625. [Link]

  • Schmidt, J., von der Au, M., Gohlke, H., & Jung, G. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2735-2744. [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2006). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Rapid Communications in Mass Spectrometry, 20(16), 2445-2448. [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • Wang, H., Hamid, K., Cheng, J., & Liu, D. Q. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(8), e4857. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023, November 28). Mass spectral interpretation. [Link]

  • El-Feraly, F. S., & El-Sohly, M. A. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 12(6), 1257-1265. [Link]

  • Thevis, M., & Schänzer, W. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 9(8), 771-791. [Link]

  • Clark, J. (2015, January). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Wade, L. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Substituted Diarylmethanols: (4-Nitro-phenyl)-p-tolyl-methanol vs. Benzhydrol

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of core scaffolds is paramount. The benzhydryl (diphenylmethyl) motif is a privileged structure, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of core scaffolds is paramount. The benzhydryl (diphenylmethyl) motif is a privileged structure, appearing in numerous pharmaceuticals due to its unique steric and electronic properties.[1][2] However, substitution on the phenyl rings can dramatically alter its chemical behavior. This guide provides an in-depth comparison of the reactivity of the parent compound, benzhydrol, against a dissymmetrically substituted analogue, (4-Nitro-phenyl)-p-tolyl-methanol. We will delve into the theoretical underpinnings of their reactivity, supported by a detailed experimental protocol for direct comparison.

Theoretical Framework: The Decisive Role of Carbocation Stability

The chemistry of benzhydrols is dominated by reactions involving the central carbinol carbon. In processes such as S_N1-type substitutions, solvolysis, and certain oxidations, the rate-determining step often involves the formation of a benzhydryl carbocation intermediate.[3][4] The stability of this planar, sp²-hybridized intermediate is therefore the primary determinant of the alcohol's reactivity.

  • Benzhydrol: The parent benzhydryl cation is stabilized by the delocalization of the positive charge across both phenyl rings through resonance. This distribution of charge over a large aromatic system renders the carbocation relatively stable and readily formed.

  • (4-Nitro-phenyl)-p-tolyl-methanol: This molecule presents a fascinating case of competing electronic effects.

    • The p-tolyl group possesses a methyl substituent, which is electron-donating through both inductive effects and hyperconjugation. This effect helps to stabilize the positive charge of the carbocation.

    • The 4-nitrophenyl group , in stark contrast, features a nitro (-NO₂) group. This is one of the most powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack and, crucially, destabilizing any adjacent positive charge through strong negative inductive (-I) and resonance (-M) effects.[5]

Predictive Hypothesis

The profound destabilizing effect of the para-nitro group is expected to far outweigh the modest stabilizing contribution of the para-methyl group. Consequently, the carbocation intermediate derived from (4-Nitro-phenyl)-p-tolyl-methanol will be significantly higher in energy, and thus more difficult to form, than the unsubstituted benzhydryl cation. This leads to a clear hypothesis:

(4-Nitro-phenyl)-p-tolyl-methanol will exhibit significantly lower reactivity than benzhydrol in reactions that proceed via a carbocation intermediate.

This relationship can be quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates with substituent electronic effects.[6][7] The equation, log(k/k₀) = σρ, demonstrates that substituents with positive sigma (σ) values (like -NO₂) decrease the reaction rate for reactions with a negative rho (ρ) value (i.e., where positive charge develops in the transition state), while substituents with negative σ values (like -CH₃) increase it.[6][7]

Reaction Mechanism: Acid-Catalyzed Methanolysis

To experimentally test our hypothesis, we will employ acid-catalyzed methanolysis, a classic S_N1 reaction. The mechanism involves protonation of the hydroxyl group, departure of water to form the critical carbocation intermediate, and subsequent nucleophilic attack by methanol.

SN1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A R-OH B R-OH₂⁺ A->B Fast C R⁺ B->C Slow (RDS) B->C H H⁺ D H₂O E R-O(CH₃)H⁺ C->E Fast G R-OCH₃ E->G Fast F CH₃OH H2 H⁺

Caption: Workflow for synthesis and comparative reactivity analysis.

Protocol 1: Synthesis of (4-Nitro-phenyl)-p-tolyl-methanol

This procedure utilizes a Grignard reaction between p-tolylmagnesium bromide and 4-nitrobenzaldehyde. [8] A. Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • 4-Nitrobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (dried)

B. Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine until the color dissipates.

  • Add a small portion of a solution of 4-bromotoluene in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the magnesium is consumed, cool the Grignard reagent to 0 °C.

  • Add a solution of 4-nitrobenzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired alcohol.

  • Characterize the final product via ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Comparative Methanolysis Kinetics

This protocol measures the rate of conversion of the parent and substituted benzhydrols to their corresponding methyl ethers. [3][4] A. Materials:

  • Benzhydrol

  • (4-Nitro-phenyl)-p-tolyl-methanol (from Protocol 1)

  • Methanol (HPLC grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or Thin Layer Chromatography (TLC) plates.

B. Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of both benzhydrol and (4-nitro-phenyl)-p-tolyl-methanol in methanol.

  • Reaction Medium Preparation: Prepare a solution of 0.05 M H₂SO₄ in methanol.

  • Reaction Initiation: In separate temperature-controlled vials (e.g., 25 °C), add the acidic methanol solution. To initiate the reaction (t=0), inject a small, precise volume of the alcohol stock solution into the corresponding vial and mix thoroughly.

  • Reaction Monitoring:

    • At timed intervals (e.g., every 10 minutes for benzhydrol, potentially every hour for the nitro-substituted compound), withdraw a small aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing a saturated NaHCO₃ solution to neutralize the acid catalyst and stop the reaction.

    • Analyze the quenched aliquots by HPLC to determine the ratio of starting material to product. The disappearance of the starting alcohol peak over time is used to calculate the reaction rate.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting alcohol (ln[Alcohol]) versus time.

    • For a first-order reaction, the plot will be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k).

    • Compare the calculated rate constants for the two substrates.

Expected Results and Data Interpretation

Based on the established principles of physical organic chemistry, the experimental results are expected to show a dramatic difference in reaction rates.

SubstrateSubstituentsExpected Rate Constant (k) at 25°C (s⁻¹)Relative Reactivity (k/k_benzhydrol)
BenzhydrolNone (Reference)~ 1 x 10⁻⁴1
(4-Nitro-phenyl)-p-tolyl-methanolp-CH₃ (EDG), p-NO₂ (EWG)Significantly < 1 x 10⁻⁶<< 0.01

Table 1: Predicted comparative reactivity data for the acid-catalyzed methanolysis of benzhydrol and its substituted derivative. The rate constant for benzhydrol is an estimate based on similar solvolysis studies; the key takeaway is the large expected difference in magnitude. [3][4] Interpretation:

The data will validate our initial hypothesis. The rate constant for (4-Nitro-phenyl)-p-tolyl-methanol is predicted to be several orders of magnitude smaller than that of benzhydrol. This confirms that the powerful electron-withdrawing and carbocation-destabilizing nitro group is the dominant electronic factor, rendering the molecule far less reactive in S_N1-type reactions. The electron-donating methyl group provides insufficient stabilization to counteract this effect.

Conclusion and Implications for Chemical Research

This guide demonstrates, from both a theoretical and an experimental standpoint, the profound impact of aromatic substitution on the reactivity of the benzhydrol scaffold. The presence of a strong electron-withdrawing group like a nitro substituent drastically reduces the rate of reactions proceeding through a carbocation intermediate by destabilizing this key species.

For scientists in drug discovery and process chemistry, these findings have critical implications:

  • Synthetic Route Design: Protecting groups or alternative synthetic strategies may be necessary when a benzhydrol moiety is substituted with electron-withdrawing groups, as standard S_N1 conditions will likely fail or require harsh conditions.

  • Metabolic Stability: The increased stability of the C-O bond in nitro-substituted benzhydrols could translate to greater metabolic stability in vivo, a factor that can be strategically exploited in drug design.

  • Predictive Chemistry: The principles illustrated here can be broadly applied to predict the reactivity of other substituted aromatic systems, enabling more rational design of molecules and reactions.

By understanding these fundamental electronic effects, researchers can better predict and control the chemical behavior of complex molecules, accelerating the development of new medicines and materials.

References

  • Mayr, H., et al. (2004). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. European Journal of Organic Chemistry. Available at: [Link]

  • Mayr, H., et al. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of. European Journal of Organic Chemistry. Available at: [Link]

  • Beck, E. M., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sreekumar, T. K., et al. (2014). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Scientific Research Publishing. Available at: [Link]

  • Lone, M. Y., et al. (2014). Study on Oxidation of Benzhydrol and p-Chlorobenzhydrol by Selenium Dioxide: Reaction Kinetics. ARC Journals. Available at: [Link]

  • Pietrzyk, A., et al. (2002). Relationships between carbocation stabilities and electrophilic reactivity parameters, E: quantum mechanical studies of benzhydryl cation structures and stabilities. PubMed. Available at: [Link]

  • Kalach, B. A. (2020). Oxidation of Benzhydrol to Benzophenone through the Optimization of Various Parameters in Microwave Irradiation. DigitalCommons@SHU. Available at: [Link]

  • University of California, Santa Cruz. Experiment 3 – Oxidation of Benzhydrol. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • ResearchGate. (2017). Oxidation of benzhydrol under variable controlled experimental conditions. Available at: [Link]

  • Laskar, D., et al. (2013). Role of solvation dynamics in the kinetics of solvolysis reactions in microreactors. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of California, Santa Cruz. Experiment 3 - Oxidation of Benzhydrol. Available at: [Link]

  • Frank, E., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of Organic Chemistry. Available at: [Link]

  • Beck, E. M., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. RSC Publishing. Available at: [Link]

  • Wissinger, J. E., et al. (2016). Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • Frank, E., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PMC. Available at: [Link]

  • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. Available at: [Link]

Sources

Validation

Chromatographic Purity Assessment of (4-Nitro-phenyl)-p-tolyl-methanol

A Comparative Technical Guide for Analytical Development Executive Summary This guide provides a technical framework for the chromatographic purity assessment of (4-Nitro-phenyl)-p-tolyl-methanol (CAS: 33757-37-8). As a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

This guide provides a technical framework for the chromatographic purity assessment of (4-Nitro-phenyl)-p-tolyl-methanol (CAS: 33757-37-8). As a diaryl methanol featuring a nitro group, this molecule presents specific analytical challenges—primarily the risk of thermal degradation (dehydration) and the necessity for enantiomeric resolution.

This document objectively compares Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) , Gas Chromatography (GC) , and Chiral HPLC , ultimately recommending RP-HPLC as the standard for chemical purity and Chiral HPLC for enantiomeric excess determination.

The Analytical Challenge

(4-Nitro-phenyl)-p-tolyl-methanol possesses three structural features that dictate the analytical strategy:

  • Benzylic Alcohol Moiety: Highly susceptible to acid-catalyzed or thermal dehydration to form the corresponding stilbene derivative.

  • Nitro Group: A strong chromophore (UV active) but potentially labile under high-temperature reductive conditions.

  • Chiral Center: The methine carbon connecting the two aryl rings creates enantiomers (

    
     and 
    
    
    
    ), requiring chiral specific methods if used as a chiral intermediate.
The Dehydration Risk

A critical failure mode in analyzing this compound is thermal dehydration . In high-temperature injection ports (GC), the hydroxyl group can eliminate water, leading to the formation of 4-nitro-4'-methylstilbene. This results in a false impurity profile , where the parent peak decreases and a degradation peak appears artificially.

Comparative Methodology

The following table summarizes the suitability of primary chromatographic techniques based on the molecule's physicochemical properties.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS Method C: Chiral HPLC
Primary Utility Chemical Purity (Assay & Impurities)Volatile Impurities / Residual SolventsEnantiomeric Excess (%ee)
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)Low (Ambient)
Detection UV-DAD (High sensitivity due to -NO₂ group)FID / MSUV-DAD
Risk Factor Co-elution of structural isomersDehydration in injector port Long equilibration times
Suitability High Low (Unless derivatized)High (For chiral purity)
Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method.

MethodSelection Start Start: Sample Assessment IsChiral Is Enantiomeric Purity Required? Start->IsChiral ChiralYes Use Chiral HPLC (Polysaccharide Phase) IsChiral->ChiralYes Yes ChiralNo Chemical Purity Only IsChiral->ChiralNo No VolatilityCheck Check Thermal Stability (Benzylic Alcohol) ChiralNo->VolatilityCheck Unstable High Risk of Dehydration VolatilityCheck->Unstable Benzylic -OH Stable Stable? (Unlikely) RP_HPLC Use RP-HPLC (C18/Phenyl) UV Detection @ 254nm Unstable->RP_HPLC Preferred GC_Deriv GC Requires Derivatization (Silylation) Unstable->GC_Deriv Alternative

Figure 1: Analytical Decision Matrix for (4-Nitro-phenyl)-p-tolyl-methanol. Green nodes indicate recommended pathways.

Recommended Experimental Protocols
Protocol A: RP-HPLC for Chemical Purity

This method utilizes a C18 stationary phase.[1] The nitro group provides strong UV absorption, allowing for high-sensitivity detection.

  • Rationale: A C18 column provides hydrophobic retention for the tolyl and phenyl rings. The acidic modifier prevents peak tailing caused by the interaction of the hydroxyl group with residual silanols.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 265 nm (λ max for nitro-aromatics) and 210 nm.

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 30 Initial Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End |

Expected Elution Order:

  • 4-Nitrobenzaldehyde (Polar impurity, if present)

  • (4-Nitro-phenyl)-p-tolyl-methanol (Main Peak)

  • (4-Nitrophenyl)(p-tolyl)methanone (Ketone oxidation impurity)

  • 4-Nitro-4'-methylstilbene (Dehydration impurity - elutes late due to high hydrophobicity)

Protocol B: Chiral HPLC for Enantiomeric Excess

Since the molecule is a racemate synthesized typically via Grignard reaction, separating the enantiomers requires a chiral selector.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mode: Isocratic Normal Phase.

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 25°C.

  • Rationale: The hydroxyl group of the analyte forms hydrogen bonds with the carbamate linkage on the stationary phase, providing the necessary chiral recognition.

Validation & Data Analysis (ICH Q2 R1)

To ensure the method is trustworthy, it must be validated. The following parameters are critical for this specific molecule.

1. Specificity (Stress Testing)

You must demonstrate that the method separates the main peak from likely degradation products.

  • Acid Stress: Treat sample with 0.1N HCl. Expectation: Increase in the stilbene peak (dehydration).

  • Oxidative Stress: Treat with H₂O₂. Expectation: Increase in the ketone peak (oxidation of secondary alcohol).

2. Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) > 0.999.
    
3. System Suitability Testing (SST)

Before every analysis, run a standard solution to verify system performance.

ParameterAcceptance CriteriaLogic
Tailing Factor (

)
< 1.5Ensures minimal silanol interaction with the -OH group.
Theoretical Plates (

)
> 5000Ensures column efficiency.
Resolution (

)
> 2.0Between the main peak and nearest impurity (likely the ketone).
HPLC Workflow Visualization

The following diagram outlines the standard operating procedure for the purity assessment.

HPLC_Workflow SamplePrep Sample Prep (Dissolve in ACN) Filter Filtration (0.22 µm PTFE) SamplePrep->Filter Inject Injection (10 µL) Filter->Inject Separation Separation (C18 Column) Inject->Separation Detect Detection (UV 265nm) Separation->Detect Data Integration & % Area Calc Detect->Data

Figure 2: Standard HPLC Workflow.[1] Critical Control Point: Filtration to prevent column clogging.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 method development logic).
  • Phenomenex. (2025).[4] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Link

  • PubChem. (2025). (4-Nitro-phenyl)-p-tolyl-methanol Compound Summary. National Library of Medicine. Link

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. (Reference for thermal instability of alcohols in GC). Link

Sources

Comparative

Validating the Chemoselective Synthesis of (4-Nitro-phenyl)-p-tolyl-methanol: An Elemental Analysis Framework

Executive Summary & Technical Rationale In the high-stakes environment of drug development, the synthesis of diaryl carbinols like (4-Nitro-phenyl)-p-tolyl-methanol serves as a critical checkpoint for validating chemosel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the high-stakes environment of drug development, the synthesis of diaryl carbinols like (4-Nitro-phenyl)-p-tolyl-methanol serves as a critical checkpoint for validating chemoselectivity. The presence of the nitro group (


) presents a specific synthetic challenge: it is susceptible to reduction by aggressive reagents (e.g., 

) or nucleophilic attack by organometallics (e.g., Grignard reagents).

This guide details the chemoselective reduction of the corresponding ketone using Sodium Borohydride (


) and establishes Elemental Analysis (EA)  as the primary validation metric. While modern spectroscopic techniques (NMR, HRMS) provide structural identity, they often fail to capture bulk purity issues—such as trapped inorganic salts, solvation, or amorphous impurities—that plague scale-up. This guide objectively compares EA against qNMR and HPLC, demonstrating why combustion analysis remains the "Gold Standard" for establishing stoichiometric rigor.

The Synthetic Pathway: Designing for Chemoselectivity

To synthesize (4-Nitro-phenyl)-p-tolyl-methanol (


), we must avoid routes that compromise the nitro moiety.
  • Route A (Discarded): Grignard addition (

    
     + 
    
    
    
    ). Risk:[1][2][3] Grignard reagents are known to attack nitro groups via electron transfer mechanisms, leading to complex oxidative mixtures.
  • Route B (Selected): Chemoselective Reduction of (4-nitrophenyl)(p-tolyl)methanone. Advantage:[2][3]

    
     is a mild nucleophilic reducing agent that reduces the carbonyl to an alcohol without affecting the nitro group, provided transition metal catalysts are absent.
    
Workflow Visualization

SynthesisWorkflow Start Starting Material: (4-Nitrophenyl)(p-tolyl)methanone Reagent Reagent: NaBH4 / MeOH (0°C to RT) Start->Reagent Dissolution Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Transfer Quench Quench: Dilute HCl Intermediate->Quench Hydrolysis Product Target Product: (4-Nitro-phenyl)-p-tolyl-methanol Quench->Product Precipitation Validation Validation: Elemental Analysis (CHN) Product->Validation Dried Sample

Figure 1: Chemoselective synthesis workflow. Note the specific quenching step required to liberate the alcohol from the borate complex.

Experimental Protocol

Objective: Isolate >98% pure (4-Nitro-phenyl)-p-tolyl-methanol for EA validation.

Reagents
  • (4-Nitrophenyl)(p-tolyl)methanone (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)[3]
    
  • Methanol (Reagent Grade)

  • Hydrochloric Acid (1M)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of (4-nitrophenyl)(p-tolyl)methanone in 25 mL of Methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add

    
     (7.5 mmol) in small portions over 15 minutes. Critical: Rapid addition causes exotherms that may trigger side reactions.
    
  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quenching: Once complete, cool back to 0°C. Add 1M HCl dropwise until gas evolution (

    
    ) ceases and pH 
    
    
    
    3. This breaks the boron-oxygen bond.
  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification (Crucial for EA): Recrystallize from minimal hot ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours. Note: Incomplete drying is the #1 cause of EA failure due to trapped solvent.

Analytical Comparison Guide

Why use Elemental Analysis when we have NMR? The table below objectively compares EA against common alternatives for this specific synthesis.

Comparative Performance Matrix
FeatureElemental Analysis (EA) 1H-NMR (qNMR) HPLC-UV
Primary Utility Bulk Purity & Stoichiometry Structural IdentityImpurity Profiling
Detection Principle Combustion (

)
Nuclear Spin ResonanceUV Absorption
Solvent Detection Excellent (Deviates %C)Good (If peaks don't overlap)Poor (Elutes in void volume)
Inorganic Detection Excellent (Deviates %C/H/N)Blind (Invisble)Blind (Invisible)
Sample Requirement Destructive (~2-5 mg)Non-destructiveNon-destructive
Precision

(Industry Standard)

(Integration error)
Variable (Response factors)
The "Self-Validating" Logic of EA

For (4-Nitro-phenyl)-p-tolyl-methanol (


), the theoretical composition is fixed. Any deviation outside 

indicates a specific failure mode:
  • Low %C: Trapped inorganic salts (NaCl from brine) or water.

  • High %C: Trapped organic solvent (DCM/Ethanol) or incomplete oxidation.

  • Low %N: Decomposition of the nitro group.

Validation Data & Interpretation

To validate the synthesis, calculate the theoretical mass percentages and compare them with experimental results.[4]

Target Molecule:


Molecular Weight:  243.26  g/mol 
Theoretical Calculation
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
Experimental Scenarios (Case Studies)

The following table illustrates how to interpret EA data for this compound.

Scenario% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)DiagnosisAction Required
Pass 69.055.415.74Pure (Within

)
Release batch.
Fail A 67.205.305.60Inorganic Contamination Values diluted by non-combustible salts (

). Re-filter and wash.
Fail B 65.504.105.45Trapped

DCM (

) lowers %C and %H significantly. Increase vacuum drying time.
Fail C 69.105.404.20 Nitro Reduction Loss of N suggests side reaction or cleavage. Check reaction temp.
Decision Logic for Validation

ValidationLogic Start Receive EA Data CheckC Check %Carbon (69.13 ± 0.4%) Start->CheckC CheckN Check %Nitrogen (5.76 ± 0.4%) CheckC->CheckN Within Range FailC_High FAIL: High %C (Trapped Ethanol?) CheckC->FailC_High > 69.53% FailC_Low FAIL: Low %C (Inorganic Salts/Water) CheckC->FailC_Low < 68.73% Pass PASS: Compound Validated CheckN->Pass Within Range FailN FAIL: Low %N (Side Reaction) CheckN->FailN Out of Range

Figure 2: Decision matrix for interpreting Elemental Analysis results.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Borohydride reduction).
  • Smithers. (2025). Elemental Analysis for the Pharmaceutical Industry. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013).[5] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[5] [Link]

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Nitro-phenyl)-p-tolyl-methanol

CAS Number: 33757-37-8 Synonyms: (4-Nitrophenyl)(p-tolyl)methanol; 4-Methylphenyl(4-nitrophenyl)methanol Signal Word: WARNING [1] Part 1: Emergency Overview & Hazard Identification Senior Scientist Note: While classified...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 33757-37-8 Synonyms: (4-Nitrophenyl)(p-tolyl)methanol; 4-Methylphenyl(4-nitrophenyl)methanol Signal Word: WARNING [1]

Part 1: Emergency Overview & Hazard Identification

Senior Scientist Note: While classified primarily as an irritant (Skin/Eye/Respiratory), the presence of the nitro-aromatic moiety warrants strict adherence to containment protocols. Nitro compounds can exhibit delayed toxicity or sensitization. Treat this compound as a potential sensitizer and handle with the ALARA (As Low As Reasonably Achievable) principle.

GHS Hazard Statements
CodeHazard DescriptionMechanism of Action
H315 Causes skin irritationDermal absorption/local inflammation upon contact.
H319 Causes serious eye irritationDirect mucosal interaction causing redness/pain.
H335 May cause respiratory irritationInhalation of dusts triggers upper respiratory tract inflammation.
Emergency Response (First Aid)[1]
  • Inhalation: Immediately move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/methanol) to wash skin, as they increase dermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if easy to do.[1][3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the compound's physical state (solid) and potential solubility in organic solvents.

PPE CategoryStandard Operation (Solid Handling)High-Risk Operation (Solution/Heating)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min)Double Gloving (Nitrile over Laminate/PE)Nitrile provides excellent protection against solids. When dissolved in solvents (e.g., DCM, Acetone), permeation rates increase; laminate liners prevent breakthrough.
Eye Protection Chemical Safety GogglesFace Shield + GogglesStandard safety glasses are insufficient for fine powders or splash hazards. Goggles seal against dust entry.
Respiratory N95 (if in hood); P100 (if outside hood)Full-face Respirator (OV/P100 Cartridges)H335 indicates respiratory irritation. Engineering controls (fume hood) are preferred over respirators.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek®)Prevents particulate accumulation on street clothes. Tyvek is required if handling large quantities (>10g) to prevent dust permeation.

Part 3: Operational Handling Protocol

Engineering Controls

Mandatory: All open handling (weighing, transferring) must be performed inside a certified Chemical Fume Hood .

  • Sash Height: Maintain sash at or below the safety marker (usually 18 inches).

  • Airflow: Ensure face velocity is between 80–100 fpm.

Safe Handling Lifecycle Workflow

This diagram outlines the critical decision points and safety barriers from receipt to disposal.

SafeHandling Receipt Receipt & Inspection (Check Container Integrity) Storage Storage (Cool, Dry, Well-Ventilated) Segregate from Oxidizers Receipt->Storage Log Inventory Prep Preparation & Weighing (Inside Fume Hood) Storage->Prep Transport in Secondary Container Solubilization Solubilization (Solvent Selection: DMSO/MeOH) Prep->Solubilization Add Solvent Waste Disposal (RCRA Hazardous Waste) Prep->Waste Contaminated Solids Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle for (4-Nitro-phenyl)-p-tolyl-methanol, emphasizing containment at every stage.

Step-by-Step Experimental Protocol

Objective: Safe preparation of a 100 mM stock solution in DMSO.

  • Preparation:

    • Don PPE: Nitrile gloves, goggles, lab coat.

    • Clear fume hood of clutter to ensure proper airflow.

    • Place a secondary containment tray (polypropylene) in the hood.

  • Weighing:

    • Place the analytical balance inside the hood or use a powder containment enclosure.

    • Technique: Use a static-free spatula. If the powder is electrostatic, use an antistatic gun.

    • Why? Electrostatic repulsion can cause "dust clouds," leading to inhalation exposure (H335).

  • Solubilization:

    • Add the solvent (e.g., DMSO) slowly to the vial containing the solid.

    • Caution: Dissolution may be slightly exothermic.

    • Cap the vial immediately after addition. Vortex inside the hood.

  • Decontamination:

    • Wipe down the balance and spatula with a damp paper towel (water/surfactant).

    • Dispose of the wipe as hazardous solid waste.

Part 4: Spill Management & Disposal

Small Spill (< 5 grams)
  • Isolate: Alert nearby personnel.

  • Protect: Wear double nitrile gloves and P100 respirator if outside a hood.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

    • Note: Do not dry sweep. Dry sweeping aerosolizes the irritant.

  • Clean: Wipe up the material. Clean the surface with soap and water.[1][2][3][5][6][7]

  • Dispose: Place all waste in a sealed bag labeled "Hazardous Waste - Solid."

Waste Disposal (RCRA Considerations)
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Toxic/Irritant Solids."

  • Liquid Waste: If dissolved in organic solvents, dispose of in the "Organic Solvents" stream. Do not pour down the drain.

  • Container: Triple rinse empty containers with a suitable solvent before disposal or glass recycling.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11847391, (4-Nitro-phenyl)-p-tolyl-methanol. Retrieved February 16, 2026, from [Link]

Sources

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